![molecular formula C19H12O3 B600599 A-Naphthoflavonol CAS No. 22812-50-6](/img/structure/B600599.png)
A-Naphthoflavonol
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Overview
Description
A-Naphthoflavonol is a chemical compound with the molecular formula C20H12O3 . It has a molecular weight of 288.3 Da and a LogP value of 4.32 . The structure of this compound can be represented as follows: O=c1c(O)c(-c2ccccc2)oc2c1ccc1ccccc12
.
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques such as X-ray diffraction, mass spectrometry, and computational modeling .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reactivity of the compound, its interaction with other molecules, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.3 Da and a LogP value of 4.32 . The physical and chemical properties of a compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Pharmacological Effects : A-Naphthoflavonol has been identified as a potent inhibitor of enzymes like CYP1 and aromatase, and an activator of enzymes like CYP3A4. It also acts as an activator of CFTR and an inhibitor of BCRP, suggesting its potential as a lead compound in cystic fibrosis therapy and cancer drug discovery (Cui & Li, 2013).
Metabolism Studies : Research on the metabolism of this compound in rat liver microsomes revealed its transformation into various metabolites, mediated by cytochrome P-450 mixed-function oxidases. This sheds light on its role in inhibiting or activating specific metabolic pathways (Nesnow & Bergman, 1981).
Fungal Metabolism : A study demonstrated the ability of certain fungi to transform this compound into 4′-hydroxy derivatives. This indicates the potential of these fungi as biocatalysts for obtaining specific naphthoflavone derivatives (Popłoński et al., 2015).
Neuroprotective Properties : A study revealed that α-Naphthoflavone has neuroprotective properties, effectively counteracting oxidative stress-induced apoptosis in neuronal cells. This suggests its potential therapeutic application in treating neurological diseases (Zhu et al., 2017).
Cancer Research : this compound derivatives have been designed as inhibitors of Cytochrome P450 1B1, which is important in overcoming drug resistance in cancer therapy. This highlights its significance in developing new cancer treatments (Cui et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A-Naphthoflavonol primarily targets the Cytochrome P450 (CYP) 1B1 . CYP1B1 is recognized as a new target in cancer prevention and therapy .
Mode of Action
This compound interacts with its target, CYP1B1, by inhibiting its activity . This interaction results in changes in the biochemical pathways associated with CYP1B1 .
Biochemical Pathways
It is known that the compound’s interaction with cyp1b1 can influence various biochemical processes, potentially affecting the metabolism of certain drugs and other substances .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CYP1B1 . This can potentially influence the metabolism of certain substances within the body, which may have implications for disease treatment and prevention .
properties
IUPAC Name |
3-hydroxy-2-phenylbenzo[h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPKOFDBHWAGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the outcome of reacting α-Naphthoflavonol with Thallium(III) Acetate in methanol?
A1: The research paper demonstrates that reacting α-Naphthoflavonol (1) with Thallium(III) Acetate (TTA) in methanol leads to the formation of 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone (2) []. This transformation involves an oxidation process at the flavonol core structure.
Q2: Could you elaborate on the mechanism proposed for this reaction?
A2: The paper proposes a mechanistic scheme for the transformation of α-Naphthoflavonol to 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone involving oxythallation. Although the specific steps are not detailed for α-Naphthoflavonol, the general mechanism likely involves the electrophilic attack of Thallium(III) on the double bond of the flavonol, followed by methanolysis and rearrangement steps leading to the final product [].
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